Avenaciolide
Overview
Description
Avenaciolide is a water-insoluble fungal metabolite originally isolated from Aspergillus avenaceus . It has been found to inhibit glutamate transport in isolated rat liver mitochondria . It has also shown effective anti-cancer activity, particularly against malignant meningioma cells .
Synthesis Analysis
An asymmetric synthesis of Avenaciolide has been achieved using a diastereoselective palladium-catalyzed cyclization-carbonylation of bromodienes .Molecular Structure Analysis
Avenaciolide contains a total of 42 bonds, including 20 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 eight-membered ring, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
Avenaciolide has been found to induce apoptosis in human malignant meningioma cells through the production of reactive oxygen species .Scientific Research Applications
Inhibition of Lipolysis and Metabolic Effects
Avenaciolide, an antifungal lactone, has been found to inhibit lipolysis in adipose cells influenced by lipolytic hormones and phosphodiesterase inhibitors. It also impacts glucose, amino acid, and palmitic acid metabolism, notably affecting insulin-mediated stimulation of glucose oxidation and lipogenesis, as well as oxidation and esterification of palmitic acid. However, it exhibits minimal effect on amino acid metabolism (Kuo, Dill, Holmlund, & Bohonos, 1968).
Mitochondrial Anion Transport Inhibition
Avenaciolide is noted for its specific inhibitory effect on glutamate transport in rat liver mitochondria, influencing the entry of other dicarboxylic anions into mitochondria as well (Godinot, 1974).
Effects on Mitochondrial Cations
The compound exhibits ionophoric actions on mitochondrial cations, leading to alterations in mitochondrial respiration and the contents of substrate anions and cations (Harris & Wimhurst, 1974).
Antifungal Activity and Synthesis
Avenaciolide's antifungal properties are significant, with studies focusing on its synthesis and effects on mycelia development and conidia germination. Its efficacy is compared with various synthetic analogues, demonstrating its potential in antifungal applications (Castelo-Branco et al., 2007; Castelo-Branco et al., 2009).
Potential in Cancer Treatment
Recent research indicates avenaciolide's potential as a therapeutic drug for malignant meningioma, showing its ability to induce apoptosis in human malignant meningioma cells via reactive oxygen species-induced apoptosis (Katsuzawa, Kujirai, Kamisuki, & Shinoda, 2022).
Safety And Hazards
properties
IUPAC Name |
(3aS,4S,6aS)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTQYRQXFPSWSH-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@H]2[C@@H](C(=O)O1)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,6aR)-rel-dihydro-3-methylene-4-octyl-furo[3,4-b]furan-2,6(3H,4H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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